molecular formula C3H8BNO2 B15296457 (E)-(3-Aminoprop-1-en-1-yl)boronic acid

(E)-(3-Aminoprop-1-en-1-yl)boronic acid

Cat. No.: B15296457
M. Wt: 100.91 g/mol
InChI Key: UYVMTOKKKKFXAS-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(3-Aminoprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminoprop-1-en-1-yl)boronic acid typically involves the use of boronic acid derivatives and appropriate amine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an appropriate halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-(3-Aminoprop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the propene backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and substituted propene compounds.

Mechanism of Action

The mechanism of action of (E)-(3-Aminoprop-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Aminomethylboronic acid

Comparison: (E)-(3-Aminoprop-1-en-1-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on a propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the (E)-configuration of the compound provides specific stereochemical properties that can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C3H8BNO2

Molecular Weight

100.91 g/mol

IUPAC Name

[(E)-3-aminoprop-1-enyl]boronic acid

InChI

InChI=1S/C3H8BNO2/c5-3-1-2-4(6)7/h1-2,6-7H,3,5H2/b2-1+

InChI Key

UYVMTOKKKKFXAS-OWOJBTEDSA-N

Isomeric SMILES

B(/C=C/CN)(O)O

Canonical SMILES

B(C=CCN)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.